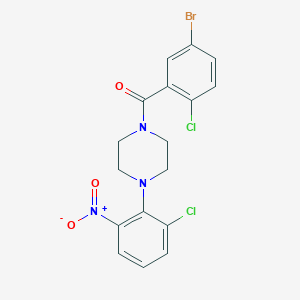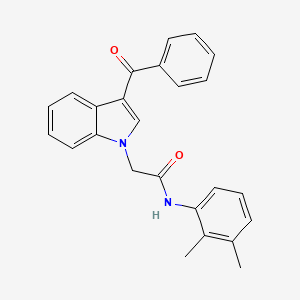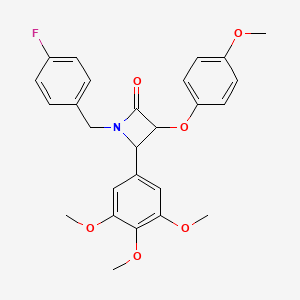
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Descripción general
Descripción
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a TRPM8 antagonist. TRPM8 is a calcium channel protein that is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BCTC has shown promising results in inhibiting TRPM8 activity, making it a potential candidate for the development of new therapeutic drugs.
Mecanismo De Acción
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine acts as a TRPM8 antagonist by binding to the channel's pore-forming region and blocking calcium ion influx. TRPM8 activation by cold or menthol leads to calcium ion influx, which triggers downstream signaling pathways that are involved in various physiological processes. By inhibiting TRPM8 activity, 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can modulate these downstream pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to inhibit TRPM8 activity in various tissues, including the prostate, bladder, and sensory neurons. Inhibition of TRPM8 activity has been linked to decreased pain sensation, decreased cancer cell proliferation, and decreased thermoregulation. 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been shown to have anti-inflammatory effects, potentially through its inhibition of TRPM8 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for TRPM8. 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have minimal off-target effects, making it a reliable tool for studying TRPM8 function. However, 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also has several limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins. These limitations must be considered when designing experiments using 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One potential direction is the development of new therapeutic drugs based on 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine's TRPM8-inhibiting properties. 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has shown promising results in preclinical studies for the treatment of pain and cancer, and further research is needed to determine its potential as a therapeutic drug. Another potential direction is the study of 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine's effects on other TRP channels, as TRP channels have been implicated in various physiological processes and diseases. Finally, further research is needed to understand the molecular mechanisms of 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine's effects on TRPM8 and other proteins, which could lead to the development of more potent and selective TRPM8 inhibitors.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been extensively studied in scientific research as a TRPM8 antagonist. TRPM8 is a calcium channel protein that is expressed in various tissues, including the prostate, bladder, and sensory neurons. TRPM8 activation has been linked to several physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has shown promising results in inhibiting TRPM8 activity, making it a potential candidate for the development of new therapeutic drugs. 1-(5-bromo-2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has also been studied for its potential as a pain reliever, as TRPM8 activation has been linked to cold-induced pain.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrCl2N3O3/c18-11-4-5-13(19)12(10-11)17(24)22-8-6-21(7-9-22)16-14(20)2-1-3-15(16)23(25)26/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVQESFFGXMIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4110591.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4110597.png)
![methyl 2-{[(2-benzyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4110603.png)
![2-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4110610.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4110611.png)
![2-methyl-N-[4-({[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B4110621.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4110626.png)
![2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4110629.png)
![N-(2-methoxyethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4110648.png)
![N-{[4-allyl-5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110659.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110660.png)
![dimethyl 2-[({[3-cyano-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]terephthalate](/img/structure/B4110669.png)